molecular formula C8H4BrF3O2 B14122369 3-Bromo-2-(trifluoromethoxy)benzaldehyde

3-Bromo-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B14122369
M. Wt: 269.01 g/mol
InChI Key: RCIFXIZCRIBFAW-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(trifluoromethoxy)benzaldehyde typically involves the bromination of 2-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: 3-Bromo-2-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Bromo-2-(trifluoromethoxy)benzyl alcohol.

Scientific Research Applications

3-Bromo-2-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the bromine and trifluoromethoxy groups influence the reactivity and selectivity of the compound. The aldehyde group can participate in various reactions, forming intermediates that interact with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethoxy)benzaldehyde is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

Molecular Formula

C8H4BrF3O2

Molecular Weight

269.01 g/mol

IUPAC Name

3-bromo-2-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H4BrF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H

InChI Key

RCIFXIZCRIBFAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)(F)F)C=O

Origin of Product

United States

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